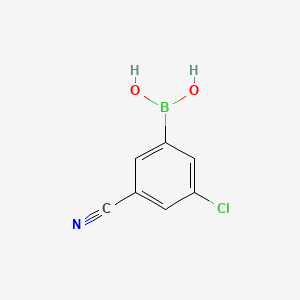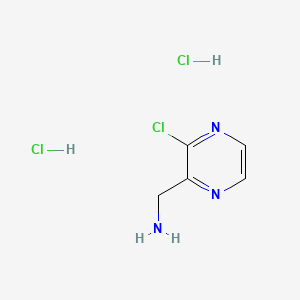
(4-Brom-2-nitrophenyl)boronsäure
Übersicht
Beschreibung
“(4-Bromo-2-nitrophenyl)boronic acid” is a chemical compound with the CAS Number: 860034-11-3 . It has a molecular weight of 245.83 and its linear formula is C6H5BBrNO4 .
Molecular Structure Analysis
The molecular structure of “(4-Bromo-2-nitrophenyl)boronic acid” is represented by the linear formula C6H5BBrNO4 .Chemical Reactions Analysis
“(4-Bromo-2-nitrophenyl)boronic acid” can be used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .Physical And Chemical Properties Analysis
“(4-Bromo-2-nitrophenyl)boronic acid” is a solid at room temperature . It has a predicted density of 1.85±0.1 g/cm3 . The melting point is 274-276 °C and the predicted boiling point is 399.8±52.0 °C .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplung
(4-Brom-2-nitrophenyl)boronsäure: ist ein wertvolles Reagenz in den Suzuki-Miyaura-Kreuzkupplungsreaktionen . Diese Reaktion ist in der organischen Chemie von entscheidender Bedeutung für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für den Aufbau komplexer Moleküle grundlegend sind. Die Boronsäure fungiert als nukleophiler Partner und kuppelt in Gegenwart eines Palladiumkatalysators mit einem elektrophilen Halogenid. Diese Methode wird weit verbreitet für die Synthese von Pharmazeutika, Agrochemikalien und organischen Materialien eingesetzt.
Organische Synthese
In der organischen Synthese kann This compound verwendet werden, um einen 4-Brom-2-nitrophenyl-Rest in ein Molekül einzuführen . Dieser Rest ist aufgrund seines Potenzials für weitere Umwandlungen, wie z. B. Nitroreduktion oder Bromverdrängung, von Bedeutung, die zu einer Vielzahl von Derivaten führen, die für weitere Anwendungen in der pharmazeutischen Chemie eingesetzt werden können.
Materialwissenschaft
Die Verbindung findet Anwendung in der Materialwissenschaft, insbesondere bei der Entwicklung von organischen elektronischen Materialien . Ihre Fähigkeit, als Baustein für konjugierte Systeme zu dienen, macht sie nützlich bei der Herstellung von organischen Halbleitern, die für organische Leuchtdioden (OLEDs) und organische Photovoltaik (OPVs) unerlässlich sind.
Chemische Sensoren
This compound: kann bei der Konstruktion von chemischen Sensoren . Boronsäuren haben die Fähigkeit, reversible kovalente Bindungen mit Diolen, wie z. B. Zuckern, einzugehen, ein Prinzip, das bei der Entwicklung von Sensoren für den Nachweis von Glucose oder anderen biologisch relevanten Molekülen genutzt werden kann.
Arzneimittelforschung
In der Arzneimittelforschung wird diese Verbindung für die Synthese von Arzneimittelkandidaten . Die Nitrogruppe kann in Aminoderivate umgewandelt werden, die übliche Funktionalitäten in Arzneimittelmolekülen sind. Das Bromatom bietet auch einen Angriffspunkt für eine weitere Funktionalisierung durch nukleophile Substitutionsreaktionen.
Katalyseforschung
Die Boronsäuregruppe spielt eine Schlüsselrolle in der Katalyseforschung . Sie kann an verschiedenen katalytischen Kreisläufen teilnehmen, insbesondere bei Übergangsmetall-katalysierten Prozessen, und dient als vorübergehender Träger von Substituenten, die auf andere Reaktanten übertragen werden, wodurch die Umwandlung einer großen Bandbreite an Substraten erleichtert wird.
Umweltstudien
This compound: kann in Umweltstudien verwendet werden, um Moleküle zu synthetisieren, die mit Schadstoffen interagieren können . So kann sie beispielsweise zur Herstellung von Verbindungen verwendet werden, die sich an Schwermetalle oder organische Schadstoffe binden, was die Erkennung und Entfernung dieser Stoffe aus der Umwelt unterstützt.
Biokonjugationstechniken
Schließlich kann die Boronsäuregruppe in Biokonjugationstechniken verwendet werden, um Biomoleküle an verschiedenen Oberflächen zu binden . Dies ist besonders nützlich bei der Herstellung von Biosensoren und Diagnostika, bei denen die Boronsäure stabile Komplexe mit Biomolekülen bilden kann, was deren Immobilisierung und Nachweis ermöglicht.
Safety and Hazards
“(4-Bromo-2-nitrophenyl)boronic acid” is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Wirkmechanismus
Target of Action
The primary target of (4-Bromo-2-nitrophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound acts as an organoboron reagent in this reaction .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, (4-Bromo-2-nitrophenyl)boronic acid participates in two key processes: oxidative addition and transmetalation . In oxidative addition, palladium gets oxidized by donating electrons to form a new Pd-C bond . In transmetalation, the organoboron compound, such as our (4-Bromo-2-nitrophenyl)boronic acid, transfers from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by (4-Bromo-2-nitrophenyl)boronic acid . This reaction leads to the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and bioavailability due to its relatively stable and readily prepared nature .
Result of Action
The primary result of the action of (4-Bromo-2-nitrophenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This leads to the synthesis of a wide range of organic compounds, contributing to various fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action of (4-Bromo-2-nitrophenyl)boronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant to various functional groups . Moreover, the reaction conditions, such as temperature and solvent, can significantly affect the efficiency and selectivity of the reaction .
Biochemische Analyse
Biochemical Properties
(4-Bromo-2-nitrophenyl)boronic acid is a valuable building block in organic synthesis . It is involved in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Cellular Effects
For instance, they can influence cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of (4-Bromo-2-nitrophenyl)boronic acid primarily involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to palladium during the transmetalation step .
Temporal Effects in Laboratory Settings
Boronic acids are generally stable and readily prepared, making them environmentally benign organoboron reagents .
Metabolic Pathways
Boronic acids are known to be involved in various chemical transformations, including oxidations, aminations, halogenations, and carbon–carbon bond formations .
Eigenschaften
IUPAC Name |
(4-bromo-2-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BBrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDNYVAPNJFOMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Br)[N+](=O)[O-])(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BBrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675143 | |
| Record name | (4-Bromo-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
860034-11-3 | |
| Record name | B-(4-Bromo-2-nitrophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860034-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromo-2-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



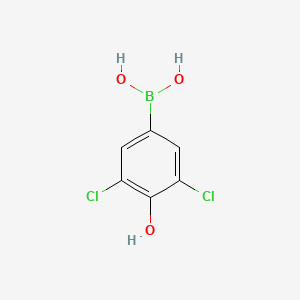


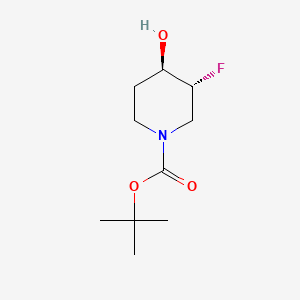
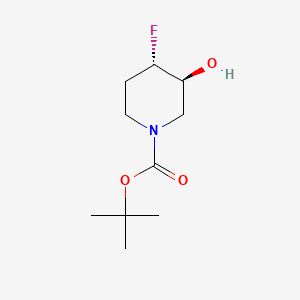
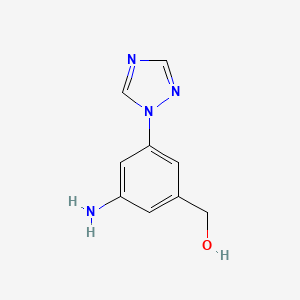
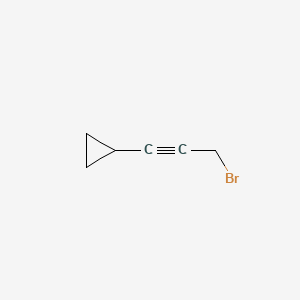
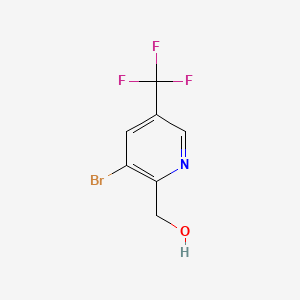

![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate](/img/structure/B591649.png)
